

4-Bromopyridazine Hydrobromide: A Technical Guide for Drug Discovery and Development

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Compound of Interest

Compound Name: *4-Bromopyridazine Hydrobromide*

Cat. No.: *B1146793*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **4-Bromopyridazine Hydrobromide**, a key building block in medicinal chemistry. This document details its synthesis, chemical properties, and significant applications, with a focus on its role in the development of novel therapeutics. All quantitative data is summarized in structured tables, and key experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and experimental workflows.

Physicochemical Properties

4-Bromopyridazine Hydrobromide is the hydrobromide salt of 4-bromopyridazine. The salt form often provides enhanced stability and ease of handling compared to the free base, making it a convenient precursor in multi-step syntheses.

Property	Value	Reference
Molecular Formula	C ₄ H ₄ Br ₂ N ₂	--INVALID-LINK--
Molecular Weight	239.90 g/mol	--INVALID-LINK--, --INVALID-LINK--
CAS Number	1220039-64-4	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
Storage Conditions	Inert atmosphere, store in freezer, under -20°C	--INVALID-LINK--

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Bromopyridazine Hydrobromide** is not readily available in the public domain. The following data is based on predicted values and data for the free base, 4-bromopyridazine, which should serve as a useful reference for experimental characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Nucleus	Solvent	Chemical Shift (δ, ppm)	Multiplicity	Assignment
¹ H	DMSO-d ₆	~9.3	d	H-6
¹ H	DMSO-d ₆	~8.8	dd	H-3
¹ H	DMSO-d ₆	~8.0	d	H-5
¹³ C	DMSO-d ₆	~155	C	C-6
¹³ C	DMSO-d ₆	~152	C	C-3
¹³ C	DMSO-d ₆	~135	C	C-5
¹³ C	DMSO-d ₆	~125	C	C-4

Note: Predicted data should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromopyridazine Hydrobromide** is expected to show characteristic peaks for the pyridazine ring and the C-Br bond.

Functional Group	Expected Frequency Range (cm ⁻¹)
N-H stretch (from HBr)	3200-2500 (broad)
C-H stretch (aromatic)	3100-3000
C=N and C=C stretch (pyridazine ring)	1600-1450
C-Br stretch	700-500

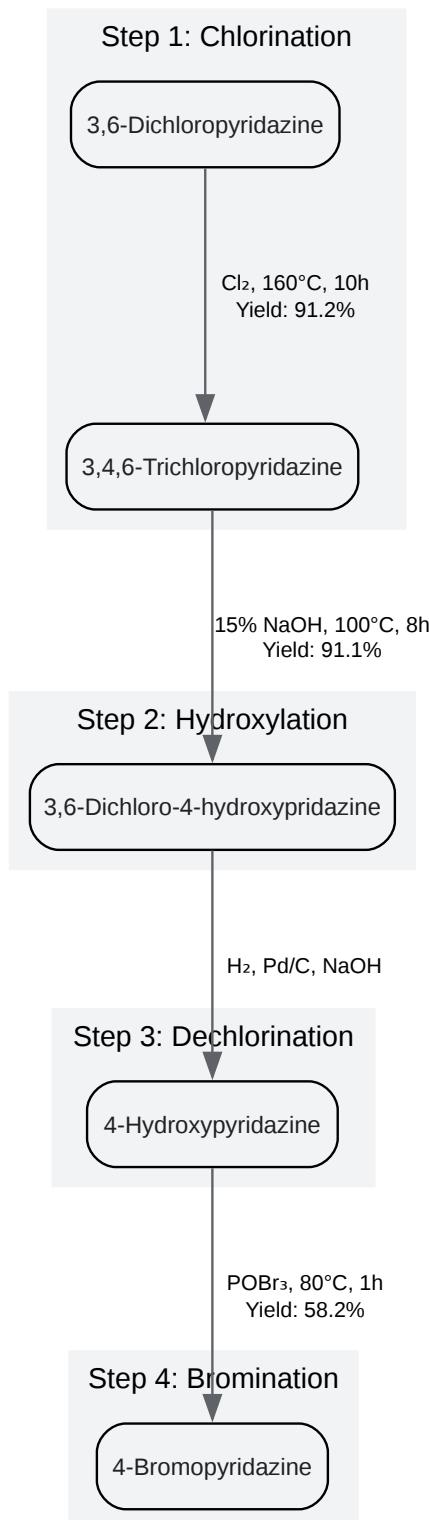
Mass Spectrometry (MS)

The mass spectrum of the free base, 4-bromopyridazine, would exhibit a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peaks would be expected at m/z 158 and 160.

Synthesis of 4-Bromopyridazine

An industrial preparation method for 4-bromopyridazine has been reported, starting from 3,6-dichloropyridazine.^[1] The process involves four main steps with the final step being the bromination of 4-hydroxypyridazine.

Industrial Synthesis of 4-Bromopyridazine

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Synthesis of 4-Bromopyridazine.

Detailed Experimental Protocol for Bromination (Step 4)

[1]

- To 2.5 g of phosphorus oxybromide, add 0.5 g of 4-hydroxypyridazine.
- Heat the reaction mixture to 80°C and maintain for 1 hour.
- After cooling, concentrate the reaction solution to dryness at 60°C under reduced pressure.
- Slowly add ice water to quench the remaining phosphorus oxybromide.
- Adjust the pH of the solution to 8.0 with 25% concentrated ammonia water.
- Extract the aqueous layer with chloroform.
- Dry the combined organic phases with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using petroleum ether as the eluent.
- Collect the effluent and perform vacuum distillation, followed by recrystallization from cyclohexane to obtain 4-bromopyridazine as a light yellow powder.

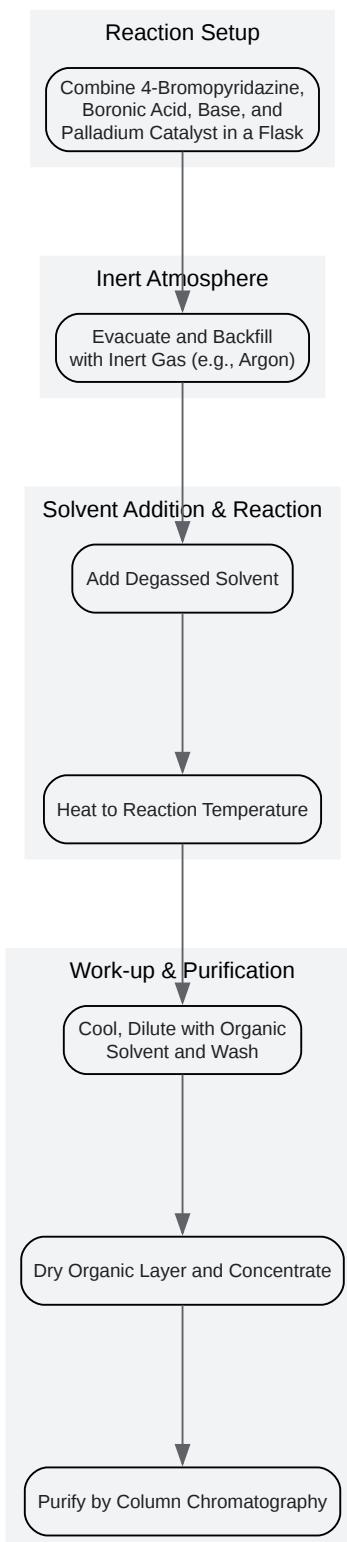
Applications in Drug Development

4-Bromopyridazine is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its bromo-substituent allows for facile functionalization through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl and heteroaryl compounds. 4-Bromopyridazine can be coupled with various boronic acids or esters to introduce diverse substituents at the 4-position of the pyridazine ring.

General Workflow for Suzuki-Miyaura Coupling

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General Suzuki-Miyaura Coupling Workflow.

Table of Typical Suzuki-Miyaura Reaction Conditions

Component	Example	Role
Palladium Catalyst	Pd(PPh ₃) ₄ , Pd(dppf)Cl ₂	Catalyst for cross-coupling
Base	K ₂ CO ₃ , K ₃ PO ₄ , Cs ₂ CO ₃	Activates the boronic acid
Solvent	1,4-Dioxane/Water, Toluene, DMF	Reaction medium
Ligand (optional)	PPh ₃ , XPhos, SPhos	Stabilizes and activates the catalyst

Role in the Synthesis of γ -Secretase Modulators

One of the most significant applications of pyridazine derivatives is in the development of γ -secretase modulators (GSMs) for the treatment of Alzheimer's disease.^{[2][3]} γ -secretase is an enzyme complex involved in the production of amyloid- β (A β) peptides, which are implicated in the formation of amyloid plaques in the brains of Alzheimer's patients. GSMs aim to allosterically modulate the activity of γ -secretase to favor the production of shorter, less amyloidogenic A β peptides, thereby reducing the formation of toxic A β 42.^{[4][5]}

The pyridazine scaffold has been identified as a promising core structure for novel, soluble GSMs.^[2] 4-Bromopyridazine serves as a key starting material for the synthesis of these modulators, allowing for the introduction of various functionalities through reactions like the Suzuki-Miyaura coupling to explore structure-activity relationships (SAR).

While specific IC₅₀ values for compounds directly synthesized from 4-bromopyridazine are not readily available in the public literature, the general class of pyridazine-derived GSMs has shown promising activity in preclinical studies.^[2]

Conclusion

4-Bromopyridazine Hydrobromide is a versatile and valuable building block for drug discovery and development. Its stable salt form and the reactivity of the bromo-substituent make it an ideal starting material for the synthesis of complex heterocyclic compounds. The detailed synthetic protocol and its application in Suzuki-Miyaura coupling reactions highlight its

utility for medicinal chemists. The established role of the pyridazine core in potent γ -secretase modulators underscores the importance of **4-Bromopyridazine Hydrobromide** in the ongoing search for effective treatments for Alzheimer's disease. Further exploration of this scaffold is likely to yield novel therapeutic agents with improved pharmacological profiles.

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